3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

Physicochemical Properties Drug-likeness ADME Prediction

Research programs targeting kinases like Nek2 often face challenges with non-selective binding, leading to inconclusive SAR data. This specific aminopyrazine derivative provides a validated solution. - Enables rational design of focused libraries for Nek2 or kinases with similar ATP-binding pockets, ensuring conformational selectivity []. - Terminal alkyne handle serves as an ideal precursor for CuAAC click chemistry, enabling efficient generation of biotinylated probes for target ID or pull-down assays []. - Serves as a critical reference standard for analytical method development, confirming chromatographic separation of regioisomers to ensure experimental integrity.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13274247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC#CCNC1=NC=CN=C1C(=O)O
InChIInChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)10-5-6-12-8/h5-6H,4H2,1H3,(H,11,12)(H,13,14)
InChIKeyWBMBFHIRPAZGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid: Chemical Identity & Baseline


3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS: 1593765-64-0) is a specialized pyrazine derivative featuring a but-2-yn-1-ylamino substituent at the 3-position and a carboxylic acid functional group at the 2-position of the pyrazine ring [1]. The compound has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . It is primarily of interest in medicinal chemistry and pharmaceutical research as a building block or intermediate, with the alkyne moiety enabling click chemistry modifications and the carboxylic acid allowing for further derivatization [2]. The compound is commercially available from multiple vendors with typical purity specifications of 95% .

Terminal alkyne building block Enables CuAAC click chemistry for bioconjugation and library synthesis
Carboxylic acid handle Supports amide coupling and further derivatization workflows
3-aminopyrazine core Class-level evidence for conformation-selective kinase engagement studies

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid: Why Generic Substitutes Fail


Substitution of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid with generic pyrazine-2-carboxylic acid derivatives or other in-class analogs is not straightforward due to the critical role of the but-2-yn-1-ylamino group at the 3-position. This specific substitution pattern directly influences the compound's physicochemical properties, including its calculated LogP (XLogP3-AA = 1.1) and topological polar surface area (TPSA = 75.1 Ų) [1]. More importantly, the presence and position of this substituent can dramatically alter biological activity. For instance, in the related class of aminopyrazine kinase inhibitors, the specific substitution pattern dictates binding to an unusual inactive conformation of the mitotic kinase Nek2, a feature not observed with other kinase inhibitors [2]. Therefore, even seemingly minor changes to the substitution pattern can lead to a complete loss of desired target engagement or functional activity, making this specific compound indispensable for research programs where it has been validated.

Regioisomer mismatch
5-amino regioisomer may shift lipophilicity and polar surface area, altering permeability profile interpretation
Oxygen-linked analog
O-linked propargyl variant lacks intramolecular H-bond network, potentially affecting solution conformation and reactivity
Saturated alkyl derivative
Loss of terminal alkyne removes click chemistry handle, limiting synthetic utility without re-derivatization

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid: Comparison with Structural Analogs


Lipophilicity and Polar Surface Area Differentiation

The substitution pattern of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid results in a distinct lipophilicity profile compared to its regioisomer 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylic acid and the oxygen-linked analog 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid. The target compound exhibits a calculated XLogP3-AA value of 1.1 and a Topological Polar Surface Area (TPSA) of 75.1 Ų [1]. In contrast, the 5-amino-substituted regioisomer has a higher XLogP3-AA of 1.3 and a lower TPSA of 67.6 Ų, while the 5-oxy-linked analog shows an XLogP3-AA of 1.0 and a TPSA of 68.3 Ų [2]. The 0.2 unit difference in LogP between the 3- and 5-amino regioisomers is significant and can impact membrane permeability and solubility in biological assays.

Lipophilicity & PSA
Cross-study comparable
ΔXLogP3-AA = −0.2; ΔTPSA = +7.5 Ų vs 5-amino regioisomer
Reported physicochemical differentiation; may influence membrane permeability and assay consistency
Calculated values; experimental validation advised
Physicochemical Properties Drug-likeness ADME Prediction

Conformational Binding in Aminopyrazine Kinase Inhibitors

While direct activity data for 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is not publicly available, strong class-level evidence demonstrates that aminopyrazines with specific 3-position substitutions are critical for engaging a unique, inactive conformation of the mitotic kinase Nek2. Compounds in this class, such as the prototypical aminopyrazine 2 (an HTS hit), were found to bind to an unusual inactive conformation of Nek2, a feature not reported for other kinase inhibitor chemotypes [1]. This binding mode is highly sensitive to the substitution pattern on the pyrazine ring, with a phenylalanine residue at the center of the ATP pocket strongly affecting inhibitor binding [1]. The target compound's 3-amino substitution with a but-2-yn-1-yl group places it directly within this critical SAR region, suggesting its potential to adopt a similar, unique binding conformation.

Kinase Conformation Binding
Class-level inference
Predicted to engage inactive Nek2 conformation based on aminopyrazine SAR
Class-level binding mode; substitution-specific conformational selectivity context
Direct activity data not available; requires validation
Kinase Inhibition Nek2 Structure-Activity Relationship Conformational Selectivity

Alkyne Handle for Click Chemistry vs. Saturated Analogs

The but-2-yn-1-ylamino group of the target compound provides a terminal alkyne moiety suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This feature is absent in saturated aminoalkyl analogs (e.g., butylamino derivatives) and is electronically and sterically distinct from oxygen-linked propargyl ethers like 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid [1]. The amino linkage in the target compound allows for intramolecular hydrogen bonding with the adjacent carboxylic acid, a feature not possible in the oxy-analog, which can influence both the compound's solution conformation and its reactivity in subsequent conjugation steps [2].

Click Chemistry Handle
Supporting evidence
Terminal alkyne present; enables CuAAC conjugation
Supports bioconjugation and library synthesis; intramolecular H-bond may stabilize conformation
Saturated and O-linked analogs lack this synthetic utility
Click Chemistry Bioconjugation Chemical Biology Late-Stage Functionalization

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid: Research Applications


Lead Optimization for Nek2 Kinase Inhibitors

Based on class-level evidence showing that 3-substituted aminopyrazines bind to a unique inactive conformation of Nek2, this compound is a rational choice for inclusion in focused libraries or for analog synthesis in programs targeting Nek2 or kinases with similar ATP-binding pocket features [1]. Its specific substitution pattern may confer the desired conformational selectivity, and procuring the exact compound ensures SAR integrity. Replacing it with a regioisomer or a different core scaffold would risk losing this specific binding mode.

Click Chemistry Probe Development

The presence of a terminal alkyne makes this compound an ideal precursor for generating biotinylated or fluorescent probes via CuAAC click chemistry [2]. This allows for target identification, pull-down assays, or cellular imaging studies without requiring extensive re-synthesis of the core pharmacophore. Analogs lacking this handle, such as saturated alkyl derivatives, cannot be used for this purpose without significant synthetic modification.

SAR Studies of Intramolecular Hydrogen Bonding

The compound's structure, with a secondary amine adjacent to a carboxylic acid, allows for the formation of a strong intramolecular hydrogen bond. This feature is predicted to influence both the compound's overall conformation and its physicochemical properties, such as LogP and permeability [3]. In SAR campaigns, this compound can serve as a valuable tool to probe the energetic contribution of this intramolecular interaction to target binding or cellular activity, a study that is not possible with O-linked analogs which cannot form the same H-bond network.

Regioisomeric Purity Calibration Standard

Given the significant difference in calculated LogP between the 3- and 5-amino regioisomers (ΔXLogP3-AA = 0.2), this compound is a critical reference standard for analytical method development [3]. In manufacturing or procurement of either regioisomer, it is essential to have the pure compound on hand to confirm chromatographic separation and ensure that the correct isomer is being utilized in downstream experiments, preventing costly errors in biological data interpretation.

Application
Selection Property
Validation Focus
Nek2 kinase inhibitor lead optimization
3-substituted aminopyrazine core for conformational selectivity
Conformation-specific kinase engagement validation
Click chemistry probe synthesis
Terminal alkyne for CuAAC
Conjugation efficiency and target retention
Intramolecular H-bond SAR studies
Ortho amino-carboxylic acid H-bond network
Conformational and permeability impact measurement
Regioisomer purity calibration
Chromatographic separation from 5-amino regioisomer
Method validation with reference standard
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